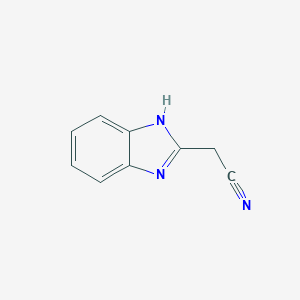

2-(Cyanomethyl)benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVACANEIVHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063445 | |

| Record name | 1H-Benzimidazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-88-4 | |

| Record name | 1H-Benzimidazole-2-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Benzimidazolyl)acetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole-2-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole-2-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (benzimidazol-2-yl)ethanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE-2-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AN9A7OY6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyanomethyl Benzimidazole and Its Derivatives

Classical Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing the 2-(cyanomethyl)benzimidazole core often rely on the cyclization of o-phenylenediamine (B120857) or its derivatives with appropriate carbon-containing reagents. These methods, while foundational, typically involve high temperatures and sometimes require acidic or basic catalysts.

A primary and widely utilized method for the synthesis of 2-(cyanomethyl)benzimidazoles involves the direct cyclocondensation of o-phenylenediamine derivatives with reagents such as cyanoacetic acid esters. This reaction is typically performed by heating the reactants at elevated temperatures, often in a high-boiling point, inert solvent. google.comgoogle.com The process can also be carried out under solvent-free conditions. vulcanchem.com A key advantage of some variations of this method is the ability to produce 2-(cyanomethyl)benzimidazoles in good yields and high purity without the need for a catalyst. google.com

The reaction mechanism involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the cyanoacetic acid ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable benzimidazole (B57391) ring. The choice of the ester group in the cyanoacetic acid ester can influence the crystallinity of the final product. For instance, while ethyl cyanoacetate (B8463686) can be used, it may result in a poorly crystalline product, which can be improved by using or adding other alkyl cyanoacetates like n-butyl or isobutyl cyanoacetate. google.comgoogle.com

Table 1: Examples of Cyclocondensation Reactions for this compound Synthesis

| o-Phenylenediamine Derivative | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-Diaminobenzene | n-Butyl cyanoacetate | Aromatic hydrocarbon | 167 | 95.1 (purity) | google.com |

| 1,2-Diaminobenzene | Ethyl cyanoacetate | Aromatic hydrocarbon | 165 | 86 | google.com |

| o-Phenylenediamine | Ethyl cyanoacetate | Not specified (fusion) | High | Not specified | |

| 1,2-Diaminobenzene | Cyanoacetate esters | High-boiling inert solvents | 150-175 | up to 86 | vulcanchem.com |

This table is illustrative and compiled from data in the referenced literature.

The condensation of o-phenylenediamines with aldehydes represents another significant route to 2-substituted benzimidazoles. ijariie.commdpi.com This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzimidazole ring. For the synthesis of this compound, this would conceptually involve a protected or precursor form of a cyanomethyl aldehyde. The reaction is often carried out under oxidative conditions to facilitate the final aromatization step. ijariie.com

A variety of oxidizing agents can be employed to promote this transformation, including cupric acetate (B1210297), sodium metabisulphite, and hydrogen peroxide. ijariie.com More recently, heterogeneous catalysts, such as supported gold nanoparticles, have been shown to effectively catalyze this reaction under ambient conditions without the need for additional oxidants. mdpi.comnih.gov The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the synthesis. For example, catalysts like cerium(III) nitrate (B79036) hexahydrate with air as the oxidant, or vanadium sulfate (B86663) (VOSO₄), have been used to achieve high yields under mild conditions. rsc.org

Table 2: Catalysts and Oxidants in Benzimidazole Synthesis from o-Phenylenediamine and Aldehydes

| Catalyst/Oxidant | Solvent | Temperature | Key Features | Reference(s) |

| Cupric Acetate | Water or Alcohol | Not specified | One of the earliest methods | ijariie.com |

| Sodium metabisulphite | Not specified | Not specified | Alternative oxidizing agent | |

| H₂O₂/HCl | Acetonitrile (B52724) | Room Temperature | Short reaction time, excellent yields | organic-chemistry.org |

| Au/TiO₂ | CHCl₃:MeOH | Ambient | Heterogeneous, no additives needed | mdpi.comnih.gov |

| Ce(NO₃)₃·6H₂O / Air | Not specified | Not specified | Green oxidant | rsc.org |

| VOSO₄ | Not specified | Mild | High yields, recyclable catalyst | rsc.org |

This table summarizes various systems used for the synthesis of 2-substituted benzimidazoles, which is the parent reaction for this subsection.

The use of 2-cyanoacetamide (B1669375) as a reagent for cyclization with o-phenylenediamine derivatives provides a direct route to this compound. This method is advantageous as 2-cyanoacetamide contains the required cyanomethyl and carbonyl functionalities for the cyclocondensation reaction. The reaction is typically carried out by heating the two components, often in an inert organic solvent or at high temperatures without a solvent. mdpi.com

This approach has been utilized in the synthesis of N-substituted 2-(cyanomethyl)benzimidazoles, where substituted o-phenylenediamines are reacted with 2-cyanoacetamide at high temperatures to obtain the desired products in moderate yields. mdpi.comirb.hr The reaction proceeds through initial amide formation followed by intramolecular cyclization and dehydration, similar to the pathway with cyanoacetic esters.

Condensation of o-Phenylenediamine with Aldehydes in the Presence of Oxidizing Agents

Advanced and Green Chemistry Approaches in Synthesis

In recent years, synthetic methodologies have increasingly focused on improving efficiency, reducing waste, and simplifying procedures. These "green" chemistry approaches are being applied to the synthesis of this compound and its derivatives, offering significant advantages over classical methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of benzimidazole derivatives, including N-substituted 2-(cyanomethyl)benzimidazoles, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. organic-chemistry.orgmdpi.com The use of microwave irradiation can increase yields by 10 to 50% and reduce reaction times by 96 to 98% in some cases. organic-chemistry.org

For example, N-substituted this compound precursors have been prepared using microwave-assisted techniques. mdpi.comirb.hr This approach is particularly beneficial in multi-step syntheses where efficiency is crucial. The synthesis of optically active N-substituted benzoxazinones and thiazinones via microwave-assisted Smiles rearrangement also highlights the utility of this technology in preparing complex heterocyclic structures. dovepress.com

A notable example is the modified Gewald multicomponent reaction, where this compound reacts with an aldehyde and elemental sulfur in a one-pot process. rsc.org This reaction proceeds via an initial Knoevenagel condensation between the this compound and the aldehyde, followed by cyclization with sulfur to yield biologically relevant 2-(2-aminothiophene)-benzimidazoles in good yields. rsc.org Similarly, this compound has been used in one-pot, three-component syntheses to create benzimidazole-linked thiazolidines. colab.ws These MCRs demonstrate the utility of this compound as a versatile synthon for the rapid construction of diverse and complex heterocyclic libraries.

Continuous-Flow Processes for Industrial Production

Continuous-flow chemistry has emerged as a powerful tool for the industrial production of this compound and its derivatives, offering advantages over traditional batch methods. semanticscholar.org This technology enables better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

A key application of continuous-flow processing is in the synthesis of benzimidazole N-oxides, which are not accessible through direct oxidation of benzimidazoles. A two-step continuous flow process has been developed for the synthesis of nitrobenzimidazole N-oxides from 2,6-dinitrochlorobenzene and various amines or amino acids. In this process, the initial nucleophilic aromatic substitution (SNAr) reaction is followed by a base-mediated cyclization to form the desired N-oxide. For instance, the reaction of 2,6-dinitrochlorobenzene with an amine at 120°C with a residence time of 25 minutes can achieve 100% conversion to the N-substituted 2,6-dinitroaniline (B188716) intermediate.

Furthermore, continuous-flow reactors, such as the H-Cube Pro®, have been utilized for the one-pot reductive cyclization of suitably substituted o-nitroanilines to produce tricyclic benzimidazole derivatives. semanticscholar.org This method avoids the disadvantages of classical batch processes, such as long reaction times and the use of toxic reagents. semanticscholar.org The integration of a heater module, like the Asia heater, into the flow system allows for subsequent reactions, such as acylation, to be performed efficiently, with residence times as short as 30 minutes. semanticscholar.org

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)alkanoic acids has also been optimized in a continuous-flow setup. semanticscholar.org At high temperatures and under acidic conditions, this process can achieve high selectivity (94%) for the desired products. semanticscholar.org

Solvent-Free Synthesis Methodologies

Solvent-free synthesis methodologies offer a greener alternative for the production of this compound and its derivatives, minimizing the use of hazardous organic solvents. mdpi.comumich.edu These methods often involve high-temperature condensation reactions or solid-phase grinding.

One patented solvent-free approach involves the condensation of 1,2-diaminobenzene with cyanoacetate esters at temperatures between 150–175°C. vulcanchem.com This method can also be performed in high-boiling inert solvents to facilitate cyclization without the need for acidic catalysts, achieving yields of up to 86% with greater than 95% purity. vulcanchem.com The reaction proceeds through a nucleophilic attack of the diamine on the cyanoacetate, followed by cyclodehydration. vulcanchem.com However, some research indicates that conducting this condensation without any solvent can lead to contaminated products and lower yields. google.com

A simple and efficient one-pot, solvent-free method involves the grinding of o-phenylenediamine with either an organic acid or an aldehyde, followed by heating to 140°C. umich.edu This approach boasts high atom economy and produces benzimidazole derivatives in moderate to high yields (55–92%). umich.edu The reaction conditions are straightforward, and the products can be easily isolated. umich.edu

The following table summarizes the synthesis of 2-mercaptobenzimidazole (B194830) derivatives using a solvent-free grinding method. umich.edu

| Entry | Substituent A | Substituent B | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1c | H | H | 1.5 | 78 |

| 2c | H | NO2 | 3 | 48 |

| 3c | H | Cl | 2 | 60 |

| 4c | H | Me | 1 | 80 |

| 5c | H | OMe | 1.5 | 82 |

| 6c | H | Br | 1 | 85 |

| 7c | Cl | Cl | 3 | 54 |

Derivatization Strategies of this compound

The versatile structure of this compound allows for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds for various applications. These strategies primarily focus on the functionalization of the benzimidazole core and reactions involving the active cyanomethyl group.

Functionalization of Benzimidazole Precursors

The synthesis of this compound derivatives often begins with the cyclocondensation of functionalized o-phenylenediamine precursors with reagents like cyanoacetic acid esters or cyanoacetamide. This approach allows for the introduction of various substituents onto the benzimidazole ring system from the outset. The electron-withdrawing nature of the cyanomethyl group at the C-2 position influences the regioselectivity of further substitution reactions, typically directing electrophilic additions to the C-5 and C-6 positions.

Reactions Involving the Cyanomethyl Group for Further Derivatization

The cyanomethyl group (-CH₂CN) is a key functional handle for the further derivatization of this compound. Its reactivity allows for a variety of chemical transformations.

One common reaction is the Knoevenagel condensation of the active methylene (B1212753) group with various aromatic aldehydes. mdpi.comscience.gov This reaction is typically carried out in the presence of a weak base like piperidine (B6355638) in a solvent such as absolute ethanol (B145695) under reflux conditions. mdpi.com This method is used to synthesize a wide range of acrylonitrile (B1666552) derivatives. mdpi.com

The dianion of this compound can participate in one-pot 1,4-addition–elimination and cyclocondensation reactions with α-oxo ketene (B1206846) dithioacetals to form complex heterocyclic systems like pyrido[1,2-a]benzimidazoles. thieme-connect.com

Nucleophilic Substitution Reactions with Halides and Electrophiles

The this compound scaffold can undergo nucleophilic substitution reactions. The cyanomethyl group itself can be involved in such reactions. For instance, N-protected 2-(cyanomethyl)benzimidazoles can act as nucleophiles in asymmetric Mannich-type reactions with N-benzoyl imines, catalyzed by a chiral phosphoric acid. nih.govresearchgate.netnih.gov This reaction allows for the diastereo- and enantioselective formation of products with vicinal trisubstituted carbon stereogenic centers. nih.govresearchgate.netnih.gov

The following table provides an overview of the optimization of the asymmetric Mannich-type reaction. nih.gov

| Entry | Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) |

|---|---|---|---|---|---|

| 1 | (R)-3a | Toluene (B28343) | quant. | 62/38 | 96 |

| 2 | (R)-3a | CH2Cl2 | quant. | 58/42 | 96 |

| 3 | (R)-3a | THF | quant. | 88/12 | 96 |

| 4 | (R)-3a | Et2O | quant. | 94/6 | 97 |

| 5 | (R)-3b | Et2O | quant. | 90/10 | 98 |

| 6 | (R)-3c | Et2O | quant. | 85/15 | 98 |

Hydrazinolysis and Related Reactions

Hydrazinolysis of derivatives of this compound provides a route to other important heterocyclic structures. For example, the dicarbonyl derivative formed from the reaction of 2-benzimidazol-2-thione with acetylacetone (B45752) can undergo hydrazinolysis with hydrazine (B178648) hydrate (B1144303) to yield a pyrazole (B372694) derivative. derpharmachemica.com The reaction of 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile with hydrazine hydrate or phenylhydrazine (B124118) leads to the formation of corresponding hydrazine derivatives. jst.go.jp

Reaction with Active Methylene Reagents for Heterocyclic Annulation

The active methylene group of this compound is a key feature that enables its use as a synthon for the construction of fused heterocyclic systems. This reactivity is exploited in condensation and cyclization reactions with various reagents that can undergo annulation, leading to polycyclic benzimidazole derivatives. These reactions often proceed through the formation of an intermediate that subsequently undergoes intramolecular cyclization.

A notable application involves the reaction of this compound with enaminones. For instance, the reaction with 1-(benzo[d]thiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one in ethanol with a piperidine catalyst yields a pyrido[1,2-a]benzimidazole (B3050246) derivative. kau.edu.sa Similarly, reactions with 3-aryl-2-(N,N-dimethylamino)methylene-3-oxo-propanenitriles also produce substituted pyrido[1,2-a]benzimidazoles. kau.edu.sa

Another strategy for forming fused rings is the base-catalyzed condensation-cyclization with pyran-3-carbonitriles. The reaction of this compound with 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles results in the formation of pyrido[1,2-a]benzimidazoles as the major product. kau.edu.sa

Furthermore, the synthesis of pyrimido[1,6-a]benzimidazoles can be achieved using reagents like dimethyl N-cyanodithioiminocarbonate. This reaction highlights the versatility of this compound in constructing six-membered heterocyclic rings fused to the benzimidazole core. researchgate.net The reaction proceeds through a proposed intermediate that cyclizes to form the 2-amino-5-cyano-4-(methylthio)pyrimidine[1,6-a]benzimidazole. researchgate.net

The following table summarizes various heterocyclic annulation reactions involving this compound and active methylene reagents.

| Active Methylene Reagent/Co-reactant | Reaction Conditions | Resulting Heterocyclic System | Reference |

| 1-(Benzo[d]thiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one | Ethanol, Piperidine | Pyrido[1,2-a]benzimidazole | kau.edu.sa |

| 3-Aryl-2-(N,N-dimethylamino)methylene-3-oxopropanenitriles | Not Specified | Pyrido[1,2-a]benzimidazoles | kau.edu.sa |

| 4-(Methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles | Base-catalyzed | Pyrido[1,2-a]benzimidazoles | kau.edu.sa |

| Dimethyl N-cyanodithioiminocarbonate | Not Specified | Pyrimido[1,6-a]benzimidazole | researchgate.net |

| 2-(2-Phenylhydrazono)malononitrile | Refluxing Ethanol | Benzimidazolo[1,5-a]pyridine | kau.edu.sa |

Mannich-Type Reactions Utilizing 2-(Cyanomethyl)benzimidazoles as 1,3-Dicarbonyl Analogues

Recent advancements have demonstrated that N-protected 2-(cyanomethyl)benzimidazoles can function as effective analogues of 1,3-dicarbonyl compounds in stereoselective Mannich-type reactions. acs.orgnih.gov This reactivity stems from the tautomerization of the this compound to its enamine form, which possesses significant nucleophilicity at the α-carbon position. nih.gov The introduction of an electron-withdrawing protecting group on the benzimidazole nitrogen enhances the acidity of the α-proton, facilitating the formation of this nucleophilic enamine tautomer. nih.gov

A significant development in this area is the asymmetric Mannich-type reaction between N-protected 2-(cyanomethyl)benzimidazoles and N-benzoyl imines, catalyzed by a chiral phosphoric acid (CPA). acs.orgresearchgate.netnih.gov This method allows for the synthesis of enantioenriched 2-alkylbenzimidazole derivatives containing vicinal trisubstituted carbon stereogenic centers. acs.org The reaction proceeds with high diastereoselectivity and enantioselectivity. researchgate.netnih.gov

Comprehensive studies have revealed that the high stereoselectivity is achieved through a kinetically controlled process rather than thermodynamic equilibrium. acs.orgresearchgate.net The choice of solvent and the specific chiral phosphoric acid catalyst are crucial for achieving optimal results. For example, using a binaphthol-derived chiral phosphoric acid with pentafluorophenyl substituents in solvents like diethyl ether has proven effective. nih.gov The reaction of an N-Cbz-protected this compound with an N-benzoyl imine under these conditions yields the desired Mannich adduct in high yield and stereoselectivity. nih.gov This methodology provides a powerful tool for constructing complex chiral molecules based on the benzimidazole scaffold. researchgate.net

The table below outlines the key parameters and results of the asymmetric Mannich-type reaction.

| N-Protected this compound | N-Benzoyl Imine | Catalyst | Solvent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| N-Cbz-2-(cyanomethyl)benzimidazole | N-Benzoyl imine of benzaldehyde | (R)-CPA with C₆F₅ groups | Toluene | Quantitative | 1.8:1 | 99% ee | nih.gov |

| N-Cbz-2-(cyanomethyl)benzimidazole | N-Benzoyl imine of benzaldehyde | (R)-CPA with C₆F₅ groups | Dichloromethane (B109758) | Quantitative | 1.4:1 | 99% ee | nih.gov |

| N-Cbz-2-(cyanomethyl)benzimidazole | N-Benzoyl imine of benzaldehyde | (R)-CPA with C₆F₅ groups | Diethyl Ether | Quantitative | 20:1 | 99% ee | nih.gov |

Chemical Reactivity and Transformational Studies of 2 Cyanomethyl Benzimidazole

Oxidation Reactions

2-(Cyanomethyl)benzimidazole can undergo oxidation reactions. For instance, it can be oxidized using reagents like hydrogen peroxide in the presence of an acid, leading to the formation of various benzimidazole (B57391) derivatives.

Reduction Reactions

The reduction of this compound can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). This process typically results in the formation of reduced benzimidazole derivatives. Studies have also explored the reduction of N-substituted 2-(cyanomethyl)benzimidazoles, which are themselves often prepared through the reduction of corresponding nitro-substituted compounds followed by cyclocondensation. mdpi.comnih.gov

Cyclocondensation Reactions for Fused Heterocycle Formation

This compound is a key precursor in cyclocondensation reactions, leading to the formation of various fused heterocyclic systems. These reactions are fundamental in the synthesis of complex molecules with potential biological activities.

The synthesis of pyrido[1,2-a]benzimidazoles, an important class of azaheterocyclic compounds, can be achieved using this compound. researchgate.netccspublishing.org.cn One method involves the reaction of the dianion of this compound with α-oxo ketene (B1206846) dithioacetals. thieme-connect.com This [3+3] cyclocondensation reaction proceeds via a one-pot 1,4-addition–elimination and cyclocondensation sequence to yield 4-cyano-3-(methylthio)-1(or 1,2)-substituted pyrido[1,2-a]benzimidazoles. thieme-connect.com

Another approach involves the reaction of this compound with various reagents such as enaminones, β-dicarbonyl compounds, and chalcones. kau.edu.sa For example, reacting it with 3-aryl-2-(N,N-dimethylamino)methylene-3-oxopropanenitriles leads to the formation of pyrido[1,2-a]benzimidazoles. kau.edu.sa Similarly, condensation with acetylacetone (B45752) followed by hydrolysis can yield pyrido[1,2-a]benzimidazole-4-carboxylic acid. kau.edu.sa The reaction with 4-ethoxymethylene-2-phenyl-5-oxazolone also produces pyrido[1,2-a]benzimidazole (B3050246) derivatives. jst.go.jp

A summary of reagents used in the synthesis of Pyrido[1,2-a]benzimidazoles from this compound is presented in the table below.

| Reagent | Resulting Compound | Reference |

| α-Oxo ketene dithioacetals | 4-Cyano-3-(methylthio)-1(or 1,2)-substituted pyrido[1,2-a]benzimidazoles | thieme-connect.com |

| 3-Aryl-2-(N,N-dimethylamino)methylene-3-oxopropanenitriles | Pyrido[1,2-a]benzimidazoles | kau.edu.sa |

| Acetyl acetone | Pyrido[1,2-a]benzimidazole-4-carboxylic acid (after hydrolysis) | kau.edu.sa |

| 4-Ethoxymethylene-2-phenyl-5-oxazolone | Pyrido[1,2-a]benzimidazole derivatives | jst.go.jp |

This compound serves as a building block for the synthesis of thiophene (B33073) and thiazole (B1198619) derivatives. A one-pot synthesis of 2-aminothiophene-linked benzimidazoles can be achieved through a modified Gewald multicomponent reaction. researchgate.net This involves treating this compound with aldehydes that have an active methylene (B1212753) group and sulfur powder under reflux conditions. researchgate.net

The reactivity of this compound as an α-halocarbonyl derivative precursor allows for the formation of thiazole derivatives. jst.go.jp For instance, after conversion to an appropriate intermediate, it can react with compounds like thioglycollic acid to form thiazole structures. jst.go.jp Furthermore, intermediates derived from this compound can react with active methylene reagents and phenyl isothiocyanate to produce various thiazole derivatives. jst.go.jp

The versatile nature of this compound extends to the synthesis of oxadiazole and triazole derivatives. For instance, it can be a starting material for creating triazinobenzimidazoles. researchgate.net A notable synthesis involves the coupling of 2-(1H-benzimidazol-2-yl)acetonitrile with a diazonium salt to form an arylhydrazononitrile derivative. nih.gov This intermediate can then be reacted with hydroxylamine (B1172632) hydrochloride to produce an amidooxime derivative, which upon cyclization with acetic anhydride, yields an oxadiazole derivative. nih.gov This oxadiazole can be further transformed into a triazole derivative. nih.gov

The synthesis of pyrimido[1,6-a]benzimidazoles can be accomplished starting from this compound. One reported method involves the reaction of ethyl 2-cyanomethyl-1H-benzimidazole-1-carboxylate with heterocyclic diazonium salts. kau.edu.sa Another approach involves heating this compound with trichloroacetonitrile, followed by cyclocondensation with triethylorthoformate. kau.edu.sa

Oxadiazole and Triazole Derivative Formation

Mechanistic Studies of Reactions Involving this compound

The high stereoselectivity observed in certain reactions involving this compound is the result of kinetically controlled processes. nih.govacs.orgresearchgate.netacs.orgnih.gov This has been notably demonstrated in the asymmetric Mannich-type reaction between N-protected 2-(cyanomethyl)benzimidazoles and N-benzoyl imines, catalyzed by a chiral phosphoric acid. nih.govacs.orgresearchgate.netnih.gov This reaction yields products with adjacent trisubstituted carbon stereogenic centers with high diastereoselectivity and enantioselectivity. nih.govacs.orgnih.gov

The kinetic control of this reaction is significant because one of the newly formed stereocenters possesses an active methine proton, which could potentially lead to epimerization and loss of stereochemical integrity under thermodynamic control. nih.govacs.org However, comprehensive control experiments have confirmed that the observed high stereoselectivity is indeed governed by the reaction kinetics. nih.govacs.orgresearchgate.netacs.orgnih.gov The use of N-protected 2-(cyanomethyl)benzimidazoles is crucial; the protecting group enhances the acidity of the α-proton, which facilitates the tautomerization to a nucleophilic enamine intermediate. nih.gov This enamine then participates in the stereoselective addition to the imine.

An investigation into the reaction of N-Cbz-2-(cyanomethyl)benzimidazole with N-benzoyl imine catalyzed by a chiral phosphoric acid with pentafluorophenyl substituents highlighted the influence of the solvent on diastereoselectivity. acs.orgnih.gov While solvents like toluene (B28343) and dichloromethane (B109758) resulted in high enantioselectivity, the diastereoselectivity remained low. acs.orgnih.gov

Table 1: Solvent Effect on the Mannich-Type Reaction

| Entry | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Toluene | Low | High |

| 2 | Dichloromethane | Low | High |

Data derived from a study on the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles. acs.orgnih.gov

The reactivity of this compound is intrinsically linked to tautomerization. The presence of an electron-withdrawing group, such as a cyano group, at the α-position facilitates the tautomerization from the 2-alkylbenzimidazole form to a more nucleophilic enamine tautomer. nih.gov This process is further enhanced by the introduction of a protecting group (e.g., Boc or Cbz) on the nitrogen atom of the benzimidazole ring, which increases the acidity of the α-proton. nih.gov This tautomerization is a key step in enabling the molecule to act as a potent nucleophile in reactions like the Mannich-type addition. nih.gov

Under certain reaction conditions, not only tautomerization but also retro-reactions have been observed. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the reaction profile, confirming the involvement of both tautomerization and retro-reaction pathways. nih.gov The steric strain between the electron-withdrawing group and the protecting group in the enamine tautomer can suppress the tautomerization of the addition product, contributing to the kinetic control of the reaction. nih.gov The study of thiol-thione tautomerism in related benzimidazole derivatives has shown that the thione form is generally more stable. science.gov While not directly involving this compound, this highlights the importance of tautomeric equilibria in the broader benzimidazole class.

The structure of this compound possesses multiple nucleophilic centers that can be strategically manipulated to generate a variety of molecular skeletons. This has been demonstrated in a condition-based skeletal divergent synthesis. science.govscience.govscience.gov

In one example, the reaction of cyanomethyl benzimidazole with an α-bromoketone under different conditions leads to two distinct heterocyclic products. science.govscience.govscience.gov When the reaction is conducted under thermal conditions, the product is a 2-aminofuranyl-benzimidazole. science.govscience.govscience.gov In contrast, using microwave irradiation for the same reaction affords a 3-cyano-benzopyrrolo-imidazole. science.govscience.govscience.gov This elegant manipulation of the two non-equivalent nucleophilic centers within the cyanomethyl benzimidazole moiety, dictated by the reaction conditions, showcases a powerful strategy for achieving skeletal diversity from a single starting material. science.govscience.govscience.gov

Furthermore, 2-(cyanomethyl)benzimidazoles serve as key precursors for the synthesis of various other heterocyclic systems. For instance, they can be used to produce acrylonitrile (B1666552) derivatives through condensation with aromatic aldehydes. mdpi.com They are also intermediates in the synthesis of coumarin-linked benzimidazoles via a one-pot, three-step sequential reaction involving an intramolecular Knoevenagel condensation. science.gov

Table 2: Condition-Based Synthesis of Diverse Skeletons

| Starting Materials | Reaction Condition | Product |

|---|---|---|

| Cyanomethyl benzimidazole, α-bromoketone | Thermal | 2-Aminofuranyl-benzimidazole |

| Cyanomethyl benzimidazole, α-bromoketone | Microwave | 3-Cyano-benzopyrrolo-imidazole |

This table illustrates the divergent synthesis pathways based on reaction conditions. science.govscience.govscience.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(cyanomethyl)benzimidazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzimidazole (B57391) ring typically appear as a multiplet in the range of δ 7.2–8.1 ppm. The methylene (B1212753) (-CH₂) protons of the cyanomethyl group are observed as a singlet at approximately δ 4.0 ppm. The labile N-H proton of the imidazole (B134444) ring can be found as a broad singlet at a higher chemical shift, often between δ 8.5 and 13 ppm. uq.edu.au

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The carbon atoms of the benzimidazole ring resonate in the aromatic region of the spectrum. The cyanomethyl group displays two distinct signals: one for the methylene carbon (-CH₂) and another for the nitrile carbon (-C≡N) around δ 119.5 ppm. jst.go.jp The specific chemical shifts can be influenced by the solvent and the presence of substituents on the benzimidazole ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile | DMSO-d₆ | 13.10 (s, 1H, NH), 8.36 (s, 1H, Harom), 8.02–7.97 (m, 2H, Harom), 7.71 (d, 1H, J = 7.9 Hz, Harom), 7.64–7.55 (m, 4H, Harom), 7.30 (t, 1H, J = 7.6 Hz, Harom), 7.25 (t, 1H, J = 7.6 Hz, Harom) | 147.9, 145.8, 143.8, 135.3, 133.2, 132.2, 130.0 (2C), 129.9 (2C), 129.8, 124.2, 122.8, 119.7, 116.6, 112.0, 102.9 | mdpi.com |

| (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-chlorophenyl)acrylonitrile | acetone-d₆ | 8.62 (s, 1H), 8.26–8.21 (m, 1H), 7.76–7.70 (m, 1H), 7.67–7.64 (m, 1H), 7.62–7.55 (m, 3H), 7.36–7.27 (m, 2H) | 142.88, 136.41, 134.36, 133.27, 131.91, 131.42, 129.43, 125.81, 124.47, 121.43, 116.95, 113.45, 108.08 | tandfonline.com |

| (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | acetone-d₆ | 8.73 (s, 1H), 8.33 (dd, J = 8.2, 1.3 Hz, 1H), 8.11 (dt, J = 7.7, 1.1 Hz, 1H), 8.00 (td, J = 7.5, 1.3 Hz, 1H), 7.88–7.83 (m, 1H), 7.72–7.60 (m, 2H), 7.31 (dd, J = 6.1, 3.1 Hz, 2H) | 149.61, 148.00, 144.61, 136.20, 133.39, 132.77, 130.98, 127.01, 126.99, 125.26, 125.20, 116.52, 109.18 | tandfonline.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

C≡N stretch: A sharp and intense absorption band is typically observed in the region of 2200–2250 cm⁻¹, which is characteristic of the nitrile functional group.

N-H stretch: A broad absorption band in the range of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring. oszk.hu

C=N and C=C stretching: Absorptions in the region of 1500-1650 cm⁻¹ are attributed to the C=N and C=C stretching vibrations within the benzimidazole ring system.

C-H stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretch | 2200 - 2250 | |

| Imidazole (N-H) | Stretch | 3200 - 3400 | oszk.hu |

| Benzimidazole Ring | C=N Stretch | ~1540 | oszk.hu |

| Benzimidazole Ring | C=C Stretch | ~1640 | oszk.hu |

| Aromatic C-H | Stretch | >3000 | tandfonline.com |

| Aliphatic C-H | Stretch | <3000 | tandfonline.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound. The molecular formula of this compound is C₉H₇N₃, corresponding to a molecular weight of approximately 157.17 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion peak [M]⁺ is detected, confirming the molecular weight.

Further fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. While detailed fragmentation pathways can be complex, common fragmentation patterns for benzimidazole derivatives often involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring system. For instance, in derivatives of this compound, fragmentation can lead to the loss of the cyanomethyl group or other substituents. tandfonline.com The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in this compound. This technique is crucial for confirming the empirical and molecular formula of the synthesized compound. The theoretical elemental composition for C₉H₇N₃ is approximately 68.78% carbon, 4.49% hydrogen, and 26.73% nitrogen. Experimental values obtained from elemental analysis should closely match these theoretical values to verify the purity and identity of the compound. For example, in the synthesis of a derivative, 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile (C₁₆H₁₁N₃), the calculated elemental analysis was C, 78.35%; H, 4.52%; N, 17.13%. The found values were C, 78.43%; H, 4.61%; N, 17.07%, which are in close agreement. mdpi.com

Table 3: Elemental Analysis Data for this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile | C₁₆H₁₀ClN₃ | C, 68.70; H, 3.60; N, 15.02 | C, 68.79; H, 3.61; N, 14.99 | oszk.hu |

| 4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile | C₂₁H₁₇ClN₆ | C, 64.86; H, 4.41; N, 21.61 | C, 64.88; H, 4.44; N, 21.66 | oszk.hu |

| 2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile | C₁₆H₁₁N₃ | C, 78.35; H, 4.52; N, 17.13 | C, 78.43; H, 4.61; N, 17.07 | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method used to determine the purity of this compound. google.com In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed, often using a C18 or C8 column. google.comptfarm.pl The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). google.comptfarm.pl The compound is detected as it elutes from the column, often using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 272 nm. google.comgoogle.com The purity of the sample is determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often reported for synthesized batches of this compound and its derivatives. vulcanchem.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms, bond lengths, and bond angles can be determined.

For derivatives of this compound, X-ray crystal structure analysis has confirmed the planarity of the benzimidazole ring system. researchgate.net The analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net For instance, the crystal structure of a related compound, 2-(1H-benzimidazol-2-yl)-3-(4-N,N-dimethylamino-phenyl)-acrylonitrile hydrochloride monohydrate, showed that the benzimidazole and phenyl rings are nearly coplanar. researchgate.net The study also identified intermolecular hydrogen bonds involving the NH groups of the benzimidazole ring, water molecules, and chloride ions, which form infinite chains within the crystal structure. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Cyanomethyl Benzimidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 2-(cyanomethyl)benzimidazole and its derivatives, DFT calculations have been instrumental in elucidating reaction profiles and understanding their chemical behavior.

In studies of asymmetric Mannich-type reactions involving N-protected 2-(cyanomethyl)benzimidazoles, DFT calculations have been employed to characterize the reaction profile. acs.org These theoretical studies helped to understand the tautomerization and retro-reaction pathways observed under certain conditions. acs.org The calculations provided insights into the reaction mechanism and the origin of the stereochemical outcome, highlighting the roles of the catalyst and the N-protecting group in achieving high enantioselectivity. researchgate.net

For the development of Quantitative Structure-Activity Relationship (QSAR) models, DFT has been used to determine various molecular descriptors for benzimidazole (B57391) derivatives. biolscigroup.usscirp.org A common approach involves geometry optimization of the molecules using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p). biolscigroup.usscirp.org From these optimized structures, quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment (μ), and atomic charges are calculated. biolscigroup.usscholars.direct These descriptors are crucial for correlating the molecular structure with observed biological activity. biolscigroup.us For instance, EHOMO relates to the molecule's ability to donate electrons, a key factor in many chemical reactions and intermolecular interactions. biolscigroup.usscholars.direct

Table 1: Application of DFT in the Study of this compound and its Derivatives

| Research Area | DFT Functional/Basis Set | Key Findings | Reference |

|---|---|---|---|

| Mannich-Type Reaction | Not specified in abstract | Characterized reaction profile, including tautomerization and retro-reaction. | acs.org |

| QSAR Modeling | B3LYP/6-311G(d,p) | Determined molecular descriptors like dipole moment (μ), EHOMO, and smallest negative charge (q-). | biolscigroup.usscholars.direct |

| QSAR Modeling | B3LYP/6-31+G(d,p) | Calculated quantum descriptors such as chemical potential (μ) and polarizability (α). | scirp.org |

| Structural/Reactive Properties | M06-2X/LACVP(d,p) | Investigated frontier molecular orbitals and quantum molecular descriptors. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or DNA. This method is widely used to understand the structural basis of ligand-target interactions and to screen for potential drug candidates. Derivatives of this compound have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes and proteins.

One area of focus has been their activity as urease inhibitors. In a study of benzimidazole-acrylonitrile hybrids, molecular docking was performed using Autodock and ADT version 1.5.6 to investigate their binding to the urease enzyme (PDB ID: 1UBP). tandfonline.com The simulations helped to rationalize the observed inhibitory activity of the synthesized compounds. tandfonline.com

Another significant target for these derivatives is tubulin, a key protein in cell division, making it a target for anticancer drugs. mdpi.com Docking analyses have been conducted to predict the binding of benzimidazole acrylonitriles to the colchicine (B1669291) binding site of tubulin. mdpi.comnih.gov These simulations revealed that specific substitutions on the benzimidazole framework are crucial for binding and that distinct protein-ligand interactions govern the activity. mdpi.com For example, the binding affinity (ΔGbind) for a reference system was calculated to be -7.6 kcal/mol within the colchicine binding site. mdpi.com

Furthermore, in the context of antimalarial drug discovery, derivatives of this compound have been docked into the active site of the falcipain-2 enzyme, a cysteine protease of Plasmodium falciparum. uq.edu.au These docking studies, along with molecular dynamics simulations, helped to elucidate the binding mode of the inhibitors and confirmed the stability of the protein-ligand complexes. uq.edu.au The simulations showed key interactions, such as hydrogen bonds and pi-alkyl interactions with active site residues like Gly83 and Cys42. uq.edu.au

Table 2: Molecular Docking Studies of this compound Derivatives

| Biological Target | Docking Software | Key Findings | Reference |

|---|---|---|---|

| Urease (from Bacillus pasteurii) | Autodock 1.5.6 | Predicted binding modes of benzimidazole-acrylonitrile hybrids, correlating with inhibitory activity. | tandfonline.com |

| Tubulin (Colchicine site) | Not specified | Predicted binding affinities and crucial protein-ligand interactions governing antiproliferative activity. | mdpi.com |

| Falcipain-2 | Not specified | Revealed binding modes and key interactions (H-bonds, Pi-Alkyl) with active site amino acids. | uq.edu.au |

| Tyrosine Kinase (PDB ID: 2SRC) | Not specified | Identified derivatives with high dock scores (e.g., -9.5 kcal/mol), suggesting potent inhibitory activity. | researchgate.net |

| BRCA1 tBRCT domain | Not specified | Guided the design of analogs targeting the protein-protein interaction site. | biorxiv.org |

In Silico Target Prediction

In silico target prediction methods use computational algorithms to identify potential biological targets for a given small molecule. These approaches often rely on pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity.

For a series of novel polynuclear heterocyclic compounds derived from 2-(1H-benzimidazol-2-yl)acetonitrile, in silico target prediction was performed. nih.gov Using pharmacophore-based correspondence with known leads, the bacterial enzyme dialkylglycine decarboxylase was identified as a potential target receptor. nih.gov This prediction was supported by high normalized scores and a strong correlation between docking scores and the mean inhibition concentrations of the tested compounds, demonstrating the utility of in silico methods in hypothesis generation for mechanism of action studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biolscigroup.usnih.gov These models are valuable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. biolscigroup.us

Several QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for various biological activities, including antimicrobial and antifungal effects. nih.govijpsr.com In these studies, a set of molecules with known activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., dipole moment), and topological indices. nih.gov

For a series of 2-thioalkylaryl-1H-benzimidazole derivatives, a QSAR model was developed to predict their anthelmintic activity. biolscigroup.usscholars.direct The model was established using multiple linear regression (MLR) and relied on DFT-calculated descriptors: the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-). biolscigroup.usscholars.direct The resulting model showed satisfactory statistical indicators, such as the coefficient of determination (R²), standard deviation (S), and Fisher coefficient (F), confirming its predictive capability. biolscigroup.usscholars.direct

Similarly, a QSAR study on benzimidazole derivatives with inhibitory activity against Saccharomyces cerevisiae revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the key descriptors governing their antifungal action. nih.gov These models provide a quantitative framework for designing new derivatives with potentially improved potency. scirp.orgnih.gov

Table 3: QSAR Studies on Benzimidazole Derivatives

| Biological Activity | Key Descriptors Identified | Statistical Method | Reference |

|---|---|---|---|

| Anthelmintic | Dipole moment (μ), EHOMO, smallest negative charge (q-) | Multiple Linear Regression (MLR) | biolscigroup.usscholars.direct |

| Antifungal (S. cerevisiae) | logP, Dipole Moment (DM), Surface Area Grid (SAG) | Multiple Linear Regression (MLR) | nih.gov |

| Antibacterial | Topological Polar Surface Area (TPSA), H-bond acceptors, iLOGP | Multiple Linear Regression (MLR) | ijpsr.com |

| Antitubercular | Chemical potential (μ), polarizability (α), bond length l(C=N), lipophilicity | Linear Multiple Regression (LMR), Nonlinear Regression (NLMR), Artificial Neural Network (ANN) | scirp.org |

Research Applications of 2 Cyanomethyl Benzimidazole in Medicinal Chemistry

Development of Anticancer Agents

The quest for novel and effective anticancer drugs has highlighted the potential of benzimidazole (B57391) derivatives. d-nb.inforesearchgate.net Compounds derived from 2-(cyanomethyl)benzimidazole have been a particular focus of research, demonstrating promising results in preclinical studies. nih.govresearchgate.net

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. Several studies have reported significant antiproliferative activity.

For instance, a series of novel 2-substituted benzimidazoles, including derivatives of this compound, were tested for their in vitro anticancer activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines. The results revealed that all the tested compounds exhibited antitumor activity with IC₅₀ values less than 10 µg/mL. nih.govresearchgate.net This indicates potent cytotoxic effects on these cancer cell lines. The cytotoxicity of these benzimidazole compounds was evaluated on these three common forms of human cancer, demonstrating their potential as broad-spectrum anticancer agents. chemrxiv.org

Another study focused on novel N-substituted, benzimidazole-derived acrylonitriles, which were synthesized from 2-(cyanomethyl)-benzimidazoles. mdpi.com One such derivative, substituted with a cyano and i-butyl group at the benzimidazole core and bearing two methoxy (B1213986) groups, showed moderate selectivity against lung carcinoma (NCI-H460) and colorectal carcinoma (HCT-116). mdpi.com Furthermore, other research has highlighted the anticancer potential of various benzimidazole derivatives against cell lines such as MDA-MB-231 and A-549. neuroquantology.com

Interactive Table: In Vitro Antiproliferative Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 2-Substituted benzimidazoles | HEPG2 (Hepatocellular Carcinoma) | IC₅₀ < 10 µg/mL | nih.govresearchgate.net |

| 2-Substituted benzimidazoles | MCF7 (Breast Adenocarcinoma) | IC₅₀ < 10 µg/mL | nih.govresearchgate.net |

| 2-Substituted benzimidazoles | HCT 116 (Colon Carcinoma) | IC₅₀ < 10 µg/mL | nih.govresearchgate.net |

| N-substituted benzimidazole acrylonitrile (B1666552) | NCI-H460 (Lung Carcinoma) | Moderately selective | mdpi.com |

One of the key mechanisms through which certain anticancer agents exert their effect is by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Tubulin is the protein subunit of microtubules, and its polymerization is a critical process for microtubule formation.

Research has shown that some benzimidazole derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site. mdpi.comnih.gov Novel N-substituted-2-benzimidazolyl acrylonitriles, derived from 2-(cyanomethyl)-benzimidazole, have been designed and synthesized as potential inhibitors of tubulin polymerization. irb.hr Mechanism of action studies demonstrated that the most active compounds in this series indeed inhibited the polymerization of tubulin. irb.hr Computational analysis further supported these findings, confirming that the benzimidazole-acrylonitrile skeleton is suitable for binding within the colchicine binding site in tubulin, which rationalizes their observed antitumor activities. irb.hr

Besides tubulin inhibition, derivatives of this compound are being investigated for other mechanisms of anticancer action, including direct interaction with DNA and inhibition of key enzymes involved in cancer cell proliferation.

The benzimidazole structure is known to interact with DNA, with some derivatives acting as minor groove binders. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The ability of these compounds to bind to specific biological targets suggests their potential in designing drugs with anticancer properties.

Enzyme inhibition is another crucial mechanism. Benzimidazole derivatives have been shown to inhibit various enzymes that are overexpressed or hyperactive in cancer cells. researchgate.net For example, they can act as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. nih.govnih.gov Some benzimidazole-based compounds have also been identified as inhibitors of kinases, which are critical for cell signaling pathways that control cell growth and proliferation. nih.gov

Tubulin Polymerization Inhibition Studies

Antimicrobial Research

The rise of antibiotic resistance has created an urgent need for the discovery of new antimicrobial agents. japsonline.com Benzimidazole derivatives have a long history of use as antimicrobial agents, and research continues to explore their potential against a wide range of pathogenic microorganisms. japsonline.com

Derivatives of this compound have been evaluated for their activity against several pathogenic bacterial strains. In one study, novel heterocyclic compounds synthesized from 2-(1H-benzimidazol-2-yl) acetonitrile (B52724) (an alternative name for this compound) were tested against strains including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. nih.gov The results of the Minimum Inhibitory Concentration (MIC) tests revealed that some of the synthesized compounds showed effective antimicrobial activity against the tested strains. nih.gov

Another study reported the synthesis of 2-thiomethyl-benzimidazole derivatives and their evaluation against Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853. scirp.org Some of the synthesized compounds showed good antibacterial activity against E. coli and S. aureus. scirp.org Specifically, certain derivatives exhibited significant antibacterial activity with MIC values ranging from 250 to 500 µg/mL on E. coli. scirp.org

Interactive Table: Antibacterial Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Heterocyclic derivatives | Escherichia coli | Effective antimicrobial activity | nih.gov |

| Heterocyclic derivatives | Salmonella typhimurium | Effective antimicrobial activity | nih.gov |

| Heterocyclic derivatives | Staphylococcus aureus | Effective antimicrobial activity | nih.gov |

| 2-thiomethyl-benzimidazoles | Escherichia coli ATCC 25922 | Good activity (MIC 250-500 µg/mL for some derivatives) | scirp.org |

| 2-thiomethyl-benzimidazoles | Staphylococcus aureus ATCC 25923 | Good activity | scirp.org |

In addition to antibacterial properties, derivatives of this compound have also shown promise as antifungal agents. Several studies have synthesized and evaluated these compounds against various fungal strains.

For instance, a series of fused and spiropyrazolones, isoxazolines, and pyrimidines incorporating 2-cyanomethyl benzimidazole were synthesized and tested against fungal strains. The results indicated that some of these compounds were potent against the tested fungi. Another study involving novel thiazolylbenzimidazoles and benzimidazolyl-thiazolo[4,5-d]pyrimidines, synthesized from 2-cyanomethyl-1H-benzimidazole, reported that most of the prepared compounds showed promising antifungal activity. nih.gov Furthermore, research on benzimidazole-pyrazole hybrids has also demonstrated good inhibitory growth against Candida albicans. mdpi.com

Antiprotozoal and Antiparasitic Activities

The benzimidazole core is a well-established pharmacophore in antiparasitic drugs. chemrxiv.org Derivatives of this compound have been investigated for their efficacy against various protozoa and parasites.

Research has demonstrated the antiprotozoal potential of benzimidazole derivatives. tandfonline.comnih.gov For instance, certain thioalkyl derivatives of benzimidazole have shown notable activity. nih.gov Specifically, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole was identified as having the most distinct antiprotozoal activity among the tested compounds. nih.gov While direct studies on this compound's antiprotozoal activity are part of broader research into benzimidazole derivatives, the core structure is recognized for its antiparasitic properties. isca.me

In the realm of antiparasitic research, benzimidazole compounds are of significant interest. nih.gov For example, new derivatives of 2-((1H-benzimidazol-2-yl)thio)-1-(piperazin-1-yl)ethan-1-one have demonstrated potent in vitro anthelmintic activity against Trichinella spiralis, in some cases exceeding that of the established drug albendazole. chemrxiv.orgarabjchem.org Furthermore, a series of benzimidazole acrylonitriles, synthesized from 2-cyanomethyl benzimidazole, were designed as dual-target inhibitors for Plasmodium falciparum, the parasite responsible for malaria. uq.edu.au These compounds aim to inhibit both the falcipain-2 enzyme and hemozoin formation, crucial processes for the parasite's survival. uq.edu.au Three of these derivatives, R-01, R-04, and R-08, exhibited high antimalarial activity with IC50 values of 0.69 µM, 1.60 µM, and 1.61 µM, respectively. uq.edu.au

Table 1: Antimalarial Activity of Benzimidazole Acrylonitrile Derivatives

| Compound | IC50 (µM) |

| R-01 | 0.69 |

| R-04 | 1.60 |

| R-08 | 1.61 |

| Data sourced from UQ eSpace uq.edu.au |

Antiviral and Antineoplastic Activities

The structural framework of this compound has also been a foundation for the development of compounds with antiviral and antineoplastic (anticancer) properties.

Benzimidazole derivatives have shown promise as antiviral agents. chemrxiv.orgisca.me For example, 5,6-dichloro-1-(isopropylsulfonyl)-2-(2-(pyridin-2-yl)ethyl)-2,3-dihydro-1H-benzimidazole has demonstrated notable antiviral activity against human cytomegalovirus and varicella-zoster virus, with IC50 values ranging from 1.1 to 1.6 mg/mL. chemrxiv.orgchemrxiv.org Additionally, certain benzimidazole-coumarin hybrids have shown excellent activity against the hepatitis C virus. chemrxiv.orgchemrxiv.org

In the field of oncology, numerous derivatives of 2-substituted benzimidazoles have been synthesized and evaluated for their anticancer activity. chemrxiv.orgnih.gov Studies have shown that these compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of 2-substituted benzimidazoles, including those derived from this compound, demonstrated antitumor activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines, with IC50 values less than 10 µg/ml. nih.govresearchgate.net The mechanism of action often involves the inhibition of enzymes and interaction with DNA. Specifically, compounds like 5-chloro-2-[(4-fluorobenzylidene)cyanomethyl]benzimidazole showed heightened activity against the HePG2 cell line. chemrxiv.org

Table 2: Anticancer Activity of Selected 2-Substituted Benzimidazole Derivatives

| Cell Line | Activity |

| Human Hepatocellular Carcinoma (HEPG2) | IC50 < 10 µg/ml |

| Human Breast Adenocarcinoma (MCF7) | IC50 < 10 µg/ml |

| Human Colon Carcinoma (HCT 116) | IC50 < 10 µg/ml |

| Data sourced from European Journal of Medicinal Chemistry nih.gov |

Enzyme Inhibition and Receptor Interaction Studies

The this compound structure is a valuable tool for studying enzyme inhibition and receptor interactions. evitachem.comchemimpex.com Its ability to interact with biological targets like enzymes and DNA is a key aspect of its therapeutic potential.

Benzimidazole derivatives are known to inhibit various enzymes. For example, they have been investigated as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive targets for anticancer drug development. mdpi.comnih.gov Some benzimidazoles bind to the colchicine binding site on tubulin, disrupting microtubule dynamics. nih.gov Additionally, research has explored benzimidazole-acrylonitrile hybrids as potent urease inhibitors. tandfonline.com A kinetic study of one such derivative, TM11, revealed a mixed mode of inhibition. tandfonline.com Furthermore, derivatives of this compound have been designed as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum. uq.edu.au

Computational modeling and docking studies are often employed to understand the interactions between these compounds and their biological targets. These studies help in predicting the binding modes and affinities, guiding the design of more potent and selective inhibitors. For instance, molecular docking has been used to study the interaction of benzimidazole-acrylonitrile derivatives with the active site of urease and to evaluate their potential as fungicides by targeting succinate (B1194679) dehydrogenase. tandfonline.com

Design and Synthesis of Novel Bioactive Molecules

This compound is a versatile intermediate in organic synthesis, enabling the creation of a wide array of novel bioactive molecules. Its reactive cyanomethyl group allows for various chemical transformations and derivatizations.

The synthesis of fused heterocyclic systems based on the benzimidazole scaffold is an active area of research. umich.edu this compound serves as a key starting material for constructing more complex polyheterocyclic structures. umich.edu For example, it can be reacted with various reagents to form fused systems like pyrrolo[1,2-a]benzimidazoles. umich.edu The condensation of 2-cyanomethyl-benzimidazoles with dichloromaleimide derivatives leads to the formation of (1H-benzimidazol-2-yl)(3-pyrrolyl)acetonitriles, which can then undergo intramolecular cyclization. umich.edu Another synthetic route involves the reaction of 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile with thioglycollic acid to yield thiazole (B1198619) derivatives. jst.go.jp

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to this compound to create hybrid analogues with potentially enhanced or synergistic bioactivity. nih.gov

An example of this approach is the synthesis of benzimidazole-acrylonitrile derivatives. These hybrids, created through the condensation of 2-cyanomethyl benzimidazole with substituted aldehydes, have been investigated for their antimalarial and urease inhibitory activities. tandfonline.comuq.edu.au The acrylonitrile moiety is a known component in some marketed drugs and fungicidal compounds. tandfonline.com Another strategy involves creating hybrid molecules by linking the benzimidazole core to other heterocyclic systems known for their biological activity. For instance, benzimidazole-coumarin derivatives have shown promising antiviral activity against the hepatitis C virus. chemrxiv.org The synthesis of these hybrid molecules often involves multi-step reactions, starting with the functionalization of the this compound core.

Research Applications of 2 Cyanomethyl Benzimidazole in Materials Science

Creation of Advanced Materials (e.g., Polymers, Nanocomposites)

The structure of 2-(cyanomethyl)benzimidazole makes it a suitable candidate for the synthesis of novel polymers and composites. The compound is utilized in the development of advanced materials, where its incorporation can enhance properties such as thermal stability and physical strength. chemimpex.com

Research has demonstrated that N-substituted 2-(cyanomethyl)benzimidazoles can serve as primary precursors in condensation reactions. mdpi.com For instance, they react with aromatic aldehydes in the presence of a weak base like piperidine (B6355638) to synthesize benzimidazole (B57391) acrylonitrile (B1666552) derivatives. mdpi.com These derivatives are valuable monomers and intermediates for the production of more complex polymer chains and functional materials. The benzimidazole moiety itself is a component in the synthesis of heteroaromatic polymers. clockss.org

The applications of this compound as a building block extend to various material types.

Table 1: Applications in Advanced Material Synthesis

| Material Type | Precursor Compound | Potential Enhanced Properties |

|---|---|---|

| Polymers | This compound Derivatives | Thermal Stability, Strength chemimpex.com |

| Nanocomposites | This compound | Thermal Stability, Strength chemimpex.com |

| Heteroaromatic Polymers | 5-Hydroxymethyl-2-cyanomethylbenzimidazole | Functional versatility clockss.org |

| Benzimidazole Acrylonitriles | N-substituted 2-(cyanomethyl)-benzimidazoles | Intermediate for complex polymers mdpi.com |

Ligand in Coordination Chemistry for Metal Complex Synthesis

The benzimidazole ring system, with its available nitrogen atoms, is an effective ligand for coordinating with metal ions. This compound and its derivatives readily form stable complexes with a variety of transition metals, a property extensively used in coordination chemistry. chemimpex.comresearchgate.netumich.edu

The synthesis of these metal complexes often involves reacting a 2-substituted benzimidazole derivative with a metal salt, such as a metal acetate (B1210297) or chloride. researchgate.netbanglajol.infonih.gov This process has been successfully used to create complexes with numerous metal ions, including copper(II), cobalt(II), nickel(II), zinc(II), and iron(III). banglajol.infonih.govmdpi.comrsc.org The resulting coordination compounds exhibit diverse geometries and properties, influenced by the specific metal ion and the substituents on the benzimidazole ligand. rsc.org The ability of the benzimidazole scaffold to act as a ligand is fundamental to its role in catalysis and the development of new materials. chemimpex.comresearchgate.net

Table 2: Examples of Metal Complexes Synthesized with Benzimidazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex |

|---|---|---|

| Copper(II) | 2-Substituted Benzimidazole | Copper(II) coordination compounds banglajol.infomdpi.com |

| Cobalt(II) | 2-Substituted Benzimidazole | Cobalt(II) coordination compounds banglajol.info |

| Zinc(II) | Bis-benzimidazole derivatives | 2-(1H-benzimidazol-2-yl)-phenol zinc(II) nih.gov |

| Nickel(II) | 2-(Phenylsubstituted) benzimidazole | Nickel(II) coordination complexes mdpi.comrsc.org |

| Iron(III) | Imidazole (B134444) and Benzimidazole | Fe(III) imidazole-benzimidazole mixed-ligand complex rsc.org |

Optoelectronic Applications

The benzimidazole nucleus is recognized as a significant chromophore, and its derivatives often exhibit interesting photophysical properties, such as fluorescence. researchgate.netnih.gov These characteristics make them promising candidates for applications in optoelectronics, including as components in organic luminophores and fluorescent dyes. researchgate.netfluorochem.co.uk

This compound itself is considered an important intermediate for synthesizing coloring agents and dyes. clockss.orggoogle.com Fused polycyclic benzimidazoles, which can be synthesized from benzimidazole precursors, are noted for their fluorescent properties and their use in optoelectronics and optical lasers. researchgate.net The structural versatility of the benzimidazole core allows for chemical modifications to tune its electronic and photophysical properties for specific applications. solubilityofthings.com For instance, detection of this compound during High-Performance Liquid Chromatography (HPLC) analysis is performed by detecting its UV absorbance at 272 nm, indicating its interaction with light in the ultraviolet spectrum. google.comgoogle.com

Table 3: Potential Optoelectronic Applications

| Application Area | Relevant Property | Basis |

|---|---|---|

| Fluorescent Dyes | Fluorescence | The benzimidazole ring acts as a fluorophore. researchgate.netfluorochem.co.uk |

| Organic Luminophores | Luminescence | Fused benzimidazole moieties exhibit useful fluorescent properties. researchgate.net |

| Optical Lasers | Light Emission | Derivatives can be designed for specific photophysical characteristics. researchgate.net |

| Coloring Agents | Chromophore | Used as an intermediate in the synthesis of dyes. clockss.orggoogle.com |

Research Applications in Agricultural Chemistry

Formulation of Agrochemicals (e.g., Pesticides, Herbicides)

2-(Cyanomethyl)benzimidazole, also known as (2-Benzimidazolyl)acetonitrile, serves as a significant intermediate and building block in the field of agricultural chemistry. chemimpex.com Its structural framework is utilized in the synthesis of more complex molecules intended for use as plant protection agents, including fungicides and herbicides. chemimpex.comgoogle.comgoogle.com The benzimidazole (B57391) moiety is a well-established pharmacophore in the development of systemic fungicides, which are valued for their ability to control a wide range of fungal diseases and prevent post-harvest rots. amazonaws.com

Research has focused on using this compound as a starting material to create novel derivatives with enhanced agrochemical properties. These derivatives are designed to be effective, and in some cases, more environmentally friendly. chemimpex.com The cyanomethyl group (–CH₂CN) is a key reactive site, allowing for the synthesis of various substituted compounds with potential biological activity.

One area of investigation involves the development of new fungicides. A patent describes new derivatives of 2-cyanobenzimidazole for use in agriculture to combat phytopathogenic fungi. google.com Further research has explored the synthesis of benzimidazole-acrylonitrile hybrid derivatives starting from this compound. tandfonline.com These synthesized compounds were evaluated for their potential fungicidal activity by studying their interaction with succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi and a common target for fungicides. tandfonline.com

Molecular docking studies were conducted to predict the binding affinity of these derivatives to the SDH enzyme. The binding energies, which indicate the stability of the compound-enzyme complex, were calculated for several derivatives. A lower binding energy suggests a more stable interaction and potentially higher inhibitory activity. The results showed that many of the synthesized compounds had notable binding energies compared to the commercial fungicide fluxapyroxad. tandfonline.com

Table 1: Binding Energies of Selected this compound Derivatives to Succinate Dehydrogenase (SDH)

| Compound ID | Binding Energy (kcal/mol) |